molecular formula C18H18F2N2O4S B2703908 2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 955254-58-7

2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2703908
CAS No.: 955254-58-7
M. Wt: 396.41
InChI Key: XZYOKXPWWTWIOE-UHFFFAOYSA-N
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Description

2,5-difluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives are being explored for their potential in photodynamic therapy, a promising treatment for cancer. For example, zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base has shown significant properties as a photosensitizer, useful for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Drug Development for Disease Treatment

Compounds with benzenesulfonamide moieties have been investigated for their therapeutic potential. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase, showing promising pharmacokinetic properties and anti-inflammatory activity in vivo, indicating potential for the development of COX-2 specific inhibitors (Pal et al., 2003).

Biochemical Evaluation for Antiproliferative Activity

Benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against tumor cell lines, demonstrating potential as lead anticancer agents. This suggests their significant role in the development of new therapeutic strategies for cancer treatment (Gul et al., 2016).

Synthesis and Catalytic Applications

Research on benzenesulfonamide derivatives extends to their application in chemical synthesis and catalysis. For example, sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts in alcohol oxidation, indicating their utility in chemical transformations (Hazra et al., 2015).

Properties

IUPAC Name

2,5-difluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-26-15-5-3-14(4-6-15)22-11-12(8-18(22)23)10-21-27(24,25)17-9-13(19)2-7-16(17)20/h2-7,9,12,21H,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYOKXPWWTWIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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